2,5-Dichloro-4-fluorobenzonitrile
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Overview
Description
2,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile compound. While the specific compound is not directly discussed in the provided papers, related halogenated benzonitriles are frequently used as intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. These compounds are characterized by the presence of halogen atoms and a cyano group attached to a benzene ring, which significantly influences their reactivity and physical properties.
Synthesis Analysis
The synthesis of halogenated benzonitriles, such as 2,5-Dichloro-4-fluorobenzonitrile, often involves halogenation reactions, ammoxidation, or other substitution reactions. For instance, the synthesis of 2,4-dibromo-5-fluorobenzonitrile is achieved with an 81.5% yield and may involve similar strategies that could be applied to the synthesis of 2,5-dichloro-4-fluorobenzonitrile . Additionally, the preparation of 2-fluoro-5-nitrobenzonitrile provides insights into the reactivity of similar compounds, which could be relevant for synthesizing the dichloro-fluoro variant .
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles is typically analyzed using spectroscopic methods and X-ray crystallography. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using X-ray analysis, and similar techniques could be employed to determine the structure of 2,5-dichloro-4-fluorobenzonitrile . The presence of halogen atoms and a cyano group can lead to specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the crystal packing and overall stability of the compound .
Chemical Reactions Analysis
Halogenated benzonitriles participate in various chemical reactions, often serving as precursors for the synthesis of heterocyclic compounds. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of benzimidazoles, benzotriazoles, and other nitrogenous heterocycles . The reactivity of 2,5-dichloro-4-fluorobenzonitrile would likely be similar, allowing for its use in the construction of diverse chemical libraries relevant to drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. Density Functional Theory (DFT) calculations can predict geometrical parameters, vibrational spectra, and non-linear optical (NLO) properties, as demonstrated for 5-fluoro-2-methylbenzonitrile . Such computational methods could also be applied to 2,5-dichloro-4-fluorobenzonitrile to understand its properties better. The presence of halogen atoms can also affect the compound's solubility, melting point, and stability, which are crucial for its practical applications in chemical synthesis.
Scientific Research Applications
Energetic and Structural Study
A study investigated the energetic and structural properties of monofluorobenzonitriles, including 4-fluorobenzonitrile, a compound structurally similar to 2,5-Dichloro-4-fluorobenzonitrile. This research provided insights into the enthalpies of formation, vapor pressures, electronic effects, and UV-vis spectroscopy characteristics of these compounds (Ribeiro da Silva et al., 2012).
Synthesis Techniques
Research on the synthesis of various fluorobenzonitriles, including methods like halogen-exchange fluorination, is significant for understanding the chemical pathways and intermediates involved in producing compounds like 2,5-Dichloro-4-fluorobenzonitrile (Suzuki & Kimura, 1991). Another study discussed the synthesis of 2,4-dibromo-5-fluorobenzonitrile, showcasing the processes that may be analogous to synthesizing 2,5-Dichloro-4-fluorobenzonitrile (Qiong et al., 1998).
Applications in Carbon Dioxide Fixation
An application of 2-aminobenzonitriles, which share structural similarities with 2,5-Dichloro-4-fluorobenzonitrile, is in the chemical fixation of CO₂ to produce quinazoline-2,4(1H,3H)-diones, demonstrating the potential of such compounds in carbon capture and utilization technologies (Kimura et al., 2012).
Spectroscopic Analysis
Spectroscopic studies, like the one on 4-fluorobenzonitrile, provide valuable information on the electronic and vibrational characteristics of compounds related to 2,5-Dichloro-4-fluorobenzonitrile, which can be crucial for applications in material science and molecular identification (Zhao et al., 2018).
Synthesis of Radiofluorinated Compounds
The synthesis of radiofluorinated compounds using fluorobenzonitriles demonstrates the utility of these compounds in radiopharmaceutical development, indicating potential applications for 2,5-Dichloro-4-fluorobenzonitrile in medical imaging (Zlatopolskiy et al., 2012).
Mechanism of Action
While the specific mechanism of action for 2,5-Dichloro-4-fluorobenzonitrile is not directly discussed in the provided papers, related halogenated benzonitriles are frequently used as intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-4-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZRXJZKTRHRQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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